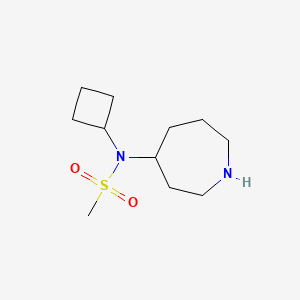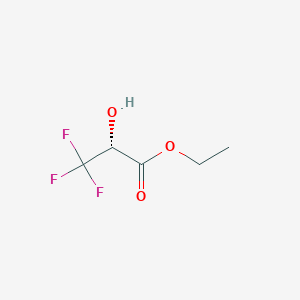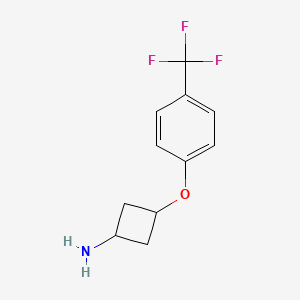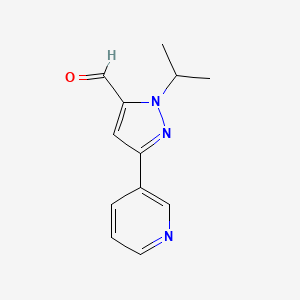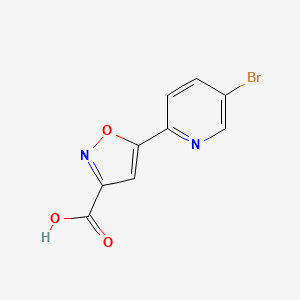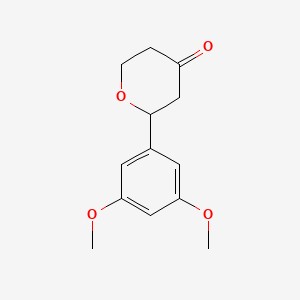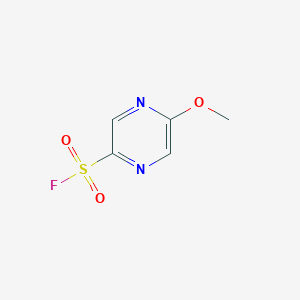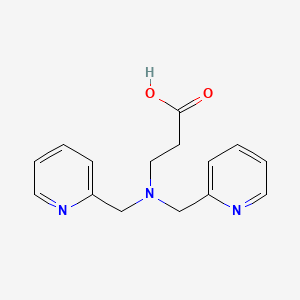
3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid is a chemical compound with the molecular formula C15H17N3O2. It is known for its role in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes two pyridin-2-ylmethyl groups attached to an amino propanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid typically involves a multi-step process. One common method includes the reaction of 1-hydroxy-pyrrolidine-2,5-dione with N,N-bis(2-pyridylmethyl)3-aminopropionic acid in the presence of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at room temperature for 2 hours. This is followed by the addition of 2-[(2-aminoacetyl)amino]-3-phenylpropanamide with triethylamine in acetonitrile at room temperature for another 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using automated systems and industrial-grade reagents.
化学反応の分析
Types of Reactions
3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the synthesis of other complex molecules and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid involves its ability to bind to specific molecular targets. In biological systems, it acts as a chelating agent, binding to metal ions and affecting their activity. This property is particularly useful in the study of protein phosphorylation, where it helps to visualize and analyze phosphorylated proteins .
類似化合物との比較
3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid can be compared with other similar compounds, such as:
Bis(pyridin-2-ylmethyl)glycine: Similar in structure but with a glycine backbone instead of propanoic acid.
Tris(pyridin-2-ylmethyl)amine: Contains three pyridin-2-ylmethyl groups attached to an amine.
Bis(pyridin-2-ylmethyl)amine: Lacks the propanoic acid group, making it less versatile in certain reactions.
These comparisons highlight the unique properties of this compound, particularly its ability to form stable complexes with metal ions and its versatility in various chemical reactions.
特性
分子式 |
C15H17N3O2 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
3-[bis(pyridin-2-ylmethyl)amino]propanoic acid |
InChI |
InChI=1S/C15H17N3O2/c19-15(20)7-10-18(11-13-5-1-3-8-16-13)12-14-6-2-4-9-17-14/h1-6,8-9H,7,10-12H2,(H,19,20) |
InChIキー |
PRUNLWPCTWNDBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CN(CCC(=O)O)CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13345922.png)
![4-Phenylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13345925.png)
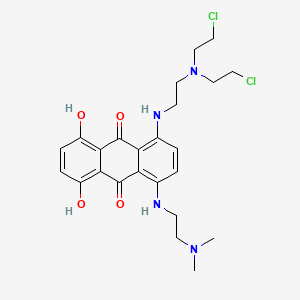
![7-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345933.png)
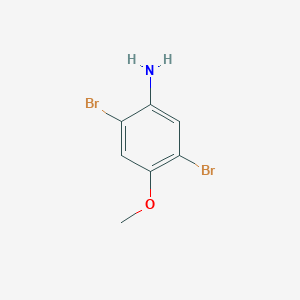
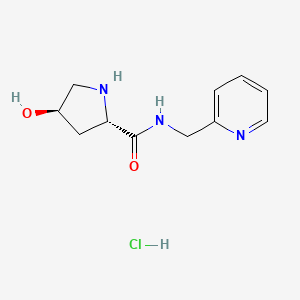
![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)
